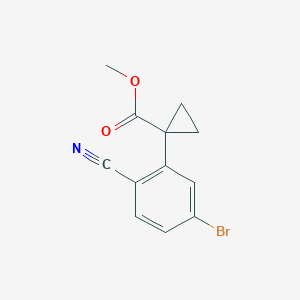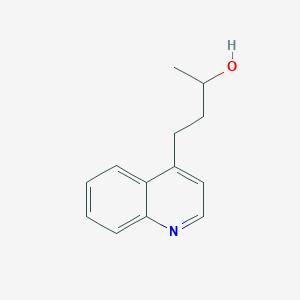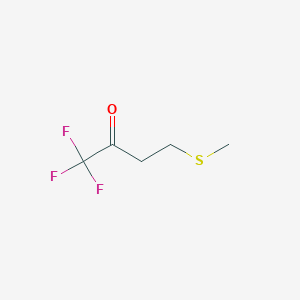
1,1,1-Trifluoro-4-(methylthio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-4-(methylthio)butan-2-one is an organic compound with the molecular formula C5H7F3OS It is characterized by the presence of trifluoromethyl and methylthio groups attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methylthio)butan-2-one typically involves the introduction of trifluoromethyl and methylthio groups into a butanone structure. One common method involves the reaction of 1,1,1-trifluoroacetone with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-4-(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-4-(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-(methylthio)butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways.
相似化合物的比较
Similar Compounds
- 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 1-amino-4,4,4-trifluoro-butan-2-ol
Uniqueness
1,1,1-Trifluoro-4-(methylthio)butan-2-one is unique due to the combination of trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties
属性
分子式 |
C5H7F3OS |
|---|---|
分子量 |
172.17 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H7F3OS/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3 |
InChI 键 |
UCBYLYNBOGCFJV-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)
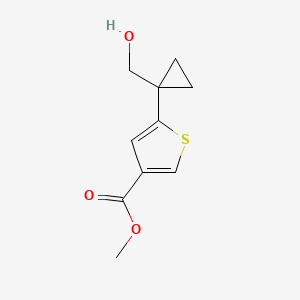

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)

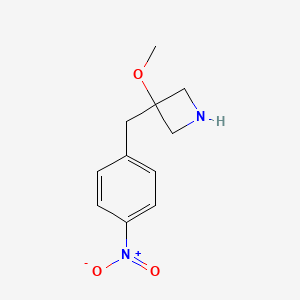

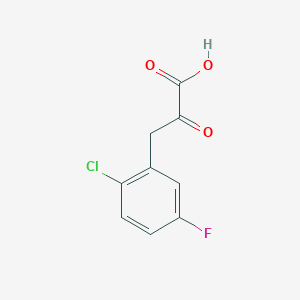
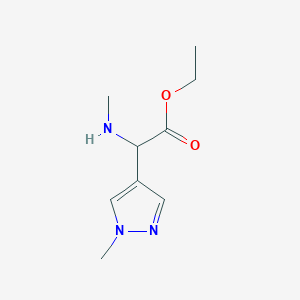
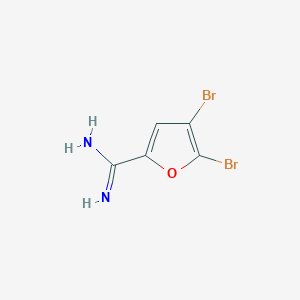
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)

